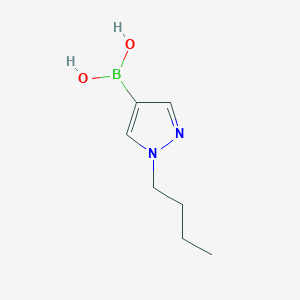

1-Butylpyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1-butylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6,11-12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUJWRDQDMVDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrazole Boronic Acids in Modern Organic Synthesis

Pyrazole (B372694) boronic acids and their derivatives, such as esters, are recognized as crucial building blocks in contemporary organic chemistry. nih.govgoogle.com Their importance stems from the unique combination of the pyrazole ring system—a five-membered heterocycle with two adjacent nitrogen atoms—and the versatile reactivity of the boronic acid group. nih.govnih.gov This fusion allows for the construction of complex molecular architectures that are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov

The primary application of pyrazole boronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. a2bchem.comorganic-chemistry.orgresearchgate.net This reaction forms carbon-carbon bonds by coupling the boronic acid with an organic halide or triflate, a process fundamental to modern drug discovery and development. a2bchem.comorganic-chemistry.org The pyrazole moiety itself can influence the electronic and steric properties of the resulting molecules, and the nitrogen atoms can act as coordination sites for metal catalysts. nih.govnih.gov The stability, generally low toxicity, and ease of handling of boronic acids further enhance their appeal as synthetic reagents. nih.gov

Role of 1 Butylpyrazole 4 Boronic Acid As a Versatile Synthetic Intermediate

1-Butylpyrazole-4-boronic acid (C₇H₁₃BN₂O₂) is a valuable intermediate for introducing the 1-butylpyrazole substructure into a target molecule. chemscene.com The butyl group provides a degree of lipophilicity, which can be crucial for modulating the solubility and biological properties of the final compound. Like its congeners, its primary role is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. nih.gova2bchem.com

The synthesis of this compound typically proceeds through its more stable pinacol (B44631) ester precursor, 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. A general and effective synthetic route involves a three-step sequence:

Iodination of Pyrazole (B372694): Pyrazole is reacted with iodine to produce 4-iodopyrazole (B32481). google.com

Alkylation: The 4-iodopyrazole is then N-alkylated using a butyl halide, such as butyl bromide, to yield 1-butyl-4-iodopyrazole. google.com

Borylation: The final step involves a metal-halogen exchange, often using a Grignard reagent, followed by trapping the resulting organometallic species with a borate (B1201080) ester like isopropyl pinacol borate to form the desired this compound pinacol ester. google.com This ester can then be hydrolyzed to the free boronic acid if required.

This synthetic versatility allows chemists to readily access this compound and employ it in the synthesis of a diverse range of more complex molecules, particularly in the creation of libraries of compounds for screening in drug discovery programs. nih.gova2bchem.com

Historical Context of Boronic Acid Chemistry Relevant to 1 Butylpyrazole 4 Boronic Acid

General Strategies for Pyrazole (B372694) Boronic Acid Synthesis

The synthesis of pyrazole boronic acids, including the 1-butyl derivative, relies on established yet evolving methodologies in organic chemistry. These strategies are designed to achieve high regioselectivity and yield, which are crucial for the efficient production of these important compounds.

Direct Borylation Approaches for this compound

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. This approach avoids the pre-functionalization of the pyrazole ring, such as halogenation, which is often required in traditional cross-coupling methods. Iridium-catalyzed C-H borylation is a particularly effective method for the direct conversion of C-H bonds to C-B bonds. sigmaaldrich.com This reaction typically utilizes an iridium(I) catalyst and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). sigmaaldrich.com The regioselectivity of this reaction is often governed by steric factors, making it a predictable method for the synthesis of specific isomers. sigmaaldrich.comrsc.org For 1-butylpyrazole, the borylation is expected to occur preferentially at the sterically most accessible C-H bond, which is the 4-position.

Key features of direct borylation:

Atom Economy: Avoids the use of pre-installed leaving groups.

Mild Conditions: Often proceeds under relatively mild reaction conditions.

High Regioselectivity: Steric and electronic factors can be used to control the position of borylation. rsc.org

Palladium-Catalyzed Borylation of Halogenated 1-Butylpyrazoles

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a widely used method for the synthesis of aryl and heteroaryl boronic esters from the corresponding halides or triflates. beilstein-journals.orgorganic-chemistry.org This reaction involves the coupling of a halogenated pyrazole with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org

A general scheme for the palladium-catalyzed borylation of a 4-halo-1-butylpyrazole is as follows:

1-Butyl-4-halopyrazole + B₂pin₂ --(Pd catalyst, base)--> this compound pinacol ester

The choice of catalyst, ligand, and base is crucial for the success of the reaction and can significantly influence the yield and reaction time. nih.govorganic-chemistry.org For instance, the use of ligands like SPhos can improve the efficiency of the borylation of aryl chlorides. organic-chemistry.org While effective, this method can sometimes be complicated by side reactions, such as Suzuki cross-coupling between the starting halide and the newly formed boronic ester product. mdpi.com

| Catalyst System | Substrate | Key Features |

| Pd(OAc)₂/SPhos | Aryl chlorides | Effective for borylation at lower temperatures. nih.gov |

| PdCl₂(dppf) | Haloarenes | Can lead to Suzuki cross-coupling as a side reaction. mdpi.com |

| Pd(dba)₂/DPEphos or XPhos | Aryl bromides and chlorides | Solvent-free conditions have been developed. beilstein-journals.org |

Regioselective Synthesis of this compound Precursors

The regioselective synthesis of precursors is a critical step in many synthetic routes to this compound. This involves the controlled introduction of functional groups at specific positions on the pyrazole ring, which can then be converted to the desired boronic acid. A common strategy involves the condensation of 1,3-dicarbonyl compounds with hydrazines. organic-chemistry.org The regioselectivity of this condensation can be influenced by the solvent and the presence of acid catalysts. organic-chemistry.org For example, using aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) can significantly improve the regioselectivity of the pyrazole formation. organic-chemistry.org

Another approach to regioselectively synthesize precursors is through the controlled halogenation of the pyrazole ring, as will be discussed in more detail in the following section.

Precursor Synthesis and Functionalization for this compound

The synthesis of appropriately functionalized precursors is a cornerstone for the successful preparation of this compound, particularly for methods relying on cross-coupling reactions.

Halogenation of 1-Butylpyrazoles at the 4-Position

The introduction of a halogen atom, typically bromine or iodine, at the 4-position of the 1-butylpyrazole ring is a key step for subsequent palladium-catalyzed borylation. The halogen acts as a leaving group in the cross-coupling reaction.

The direct halogenation of pyrazoles often occurs preferentially at the 4-position due to the electronic properties of the ring. researchgate.net Various halogenating agents can be employed, and the reaction conditions can be tuned to achieve high regioselectivity. For instance, iodination can be achieved using iodine and an oxidizing agent. google.com A patent describes a method for synthesizing 1-alkylpyrazole-4-boronic acid pinacol esters starting from the iodination of pyrazole to form 4-iodopyrazole (B32481), followed by alkylation and then a Grignard exchange/borylation sequence. google.com

| Halogenation Method | Reagent | Key Aspect |

| Iodination | Iodine, Hydrogen Peroxide | Forms 4-iodopyrazole as a precursor. google.com |

| CAN-mediated Iodination | I₂, Cerium(IV) ammonium (B1175870) nitrate | Highly regioselective for the 4-position of 1-aryl-3-CF₃-1H-pyrazoles. rsc.org |

| Electrophilic Bromination | N-bromosuccinimide | Milder and more controlled bromination compared to elemental bromine. |

Protection Group Strategies for 1-Butylpyrazole Intermediates

In some synthetic routes, the use of protecting groups may be necessary to mask reactive functional groups and ensure the desired regioselectivity of subsequent reactions. jocpr.compressbooks.pub For example, a protecting group could be used to block a reactive site on the pyrazole ring while another position is functionalized.

A common protecting group for the nitrogen atom of pyrazoles is the tert-butoxycarbonyl (Boc) group. A patent describes the synthesis of pyrazole-4-boronic acid pinacol ester from 1-Boc-4-halogenopyrazole via a palladium-catalyzed borylation. google.com The Boc group can be subsequently removed under acidic conditions. The choice of a protecting group is critical and must be compatible with the reaction conditions of the subsequent steps and easily removable. organic-chemistry.org

| Protecting Group | Introduction | Removal | Utility |

| tert-Butoxycarbonyl (Boc) | Reaction with di-tert-butyl dicarbonate | Acidic conditions | Protects the pyrazole nitrogen during borylation. google.com |

| Benzyl (B1604629) | Reaction with benzyl chloride | Hydrogenolysis | Can protect the nitrogen during various transformations. google.com |

Advanced Synthetic Protocols for this compound Derivatives

The synthesis of pyrazole-based boronic acids and their subsequent derivatives is often achieved through multi-step sequences. The formation of the pyrazole core, followed by functionalization at the C4-position to introduce the boronic acid group, or the coupling of a pre-functionalized pyrazole with a boron-containing reagent, are common strategies. Advanced protocols focus on optimizing these transformations.

Microwave-assisted organic synthesis (MAOS) has become a cornerstone in medicinal chemistry and materials science for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. derpharmachemica.com This technology utilizes microwave irradiation to efficiently and uniformly heat reaction mixtures, leading to faster reaction rates.

In the context of this compound derivatives, microwave irradiation is particularly effective for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for creating carbon-carbon bonds. A common approach involves the coupling of a 4-halo-1-butylpyrazole (e.g., 4-bromo-1-butylpyrazole) with an appropriate aryl boronic acid to generate 4-aryl-1-butylpyrazole derivatives. derpharmachemica.comumtm.cz

Research has demonstrated the synthesis of various 4-aryl-pyrazole derivatives using a Suzuki cross-coupling reaction under microwave irradiation (100 W) for as little as 5 minutes. derpharmachemica.com For instance, the reaction between a 4-bromo pyrazole derivative and various aryl boronic acids in the presence of a RuPhos-Pd G2 catalyst and K₃PO₄ as a base proceeds in a 1,4-dioxane/H₂O solvent system to give the desired products in good to excellent yields. derpharmachemica.com Similarly, microwave-assisted Suzuki-Miyaura reactions have been used to synthesize 7-substituted pyrazolo[4,3-c]pyridines from their 7-iodo precursors and various boronic acids at 100°C, with reaction times ranging from 30 to 60 minutes. umtm.cz

The synthesis of the boronic acid moiety itself can also be facilitated by microwave energy. The Knoevenagel condensation, a key reaction in forming complex molecules, has been successfully performed under microwave irradiation to prepare boronic acid derivatives of BODIPY dyes, highlighting the versatility of this technique for synthesizing molecules containing boronic acid groups. nih.gov

Table 1: Examples of Microwave-Assisted Suzuki Coupling for Pyrazole Derivatives

This table is based on findings for structurally similar pyrazole derivatives. derpharmachemica.comumtm.cz

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in pharmaceutical and chemical manufacturing. ucd.ie It offers superior control over reaction parameters such as temperature and mixing, enhances safety by minimizing the volume of hazardous materials at any given time, and allows for seamless integration of multiple reaction steps, a concept known as "telescoping". researchgate.netmdpi.com

The synthesis of boronic acids is particularly well-suited to flow chemistry. d-nb.info A significant challenge in batch synthesis is the use of highly reactive organolithium reagents at cryogenic temperatures. Flow reactors enable rapid mixing and excellent heat transfer, allowing these reactions to be performed safely at or near room temperature. d-nb.info A continuous flow setup for metal-halogen exchange followed by quenching with a boron electrophile (like triisopropyl borate) can produce boronic acids in seconds with high throughput. organic-chemistry.org This methodology could be directly applied to a 4-bromo-1-butylpyrazole intermediate to generate this compound efficiently.

Furthermore, multi-step continuous flow processes have been developed for the synthesis of the pyrazole ring itself. mdpi.com These systems can start from simple precursors, such as anilines, which are converted through sequential steps involving diazotization, reduction, and cyclocondensation with a 1,3-dicarbonyl compound to yield functionalized pyrazoles. mdpi.com The ability to generate and consume unstable intermediates like diazonium salts or hydrazines in situ is a key safety advantage of flow chemistry. mdpi.com

A telescoped flow synthesis for a this compound derivative could involve:

Step 1 (Pyrazole Formation): Continuous flow reaction of butylhydrazine (B1329735) with a suitable 1,3-dicarbonyl precursor to form the 1-butylpyrazole ring.

Step 2 (Halogenation): Introduction of a brominating or iodinating agent into the flow stream to functionalize the pyrazole at the C4 position.

Step 3 (Borylation): The resulting 4-halo-1-butylpyrazole is then passed through a cooled mixing zone where it reacts with an organolithium reagent, followed immediately by quenching with a borate (B1201080) ester to form the boronic acid derivative. organic-chemistry.orgokayama-u.ac.jp

This integrated approach avoids the isolation of intermediates, reduces waste, and allows for scalable, on-demand production. researchgate.net

Table 2: Conceptual Multi-step Flow Synthesis for a 1-Butylpyrazole Derivative

This table outlines a conceptual telescoped process based on established flow chemistry principles for pyrazole and boronic acid synthesis. mdpi.comorganic-chemistry.org

Cross-Coupling Reactions Involving this compound

This compound is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.org This reaction is widely favored due to the stability and low toxicity of the boron reagents and the relatively mild reaction conditions. libretexts.orgnih.gov

Palladium-based catalysts are the most common and effective for Suzuki-Miyaura coupling reactions. libretexts.org The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Several factors influence the efficiency of the catalytic system:

Palladium Source: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and preformed palladium catalysts. rsc.orgrsc.org Palladium on carbon (Pd/C) is an attractive option for industrial applications due to its ease of handling, removal by filtration, and recyclability. sumitomo-chem.co.jp

Ligands: Phosphine (B1218219) ligands are often crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. nih.gov Bulky and electron-rich phosphine ligands, such as those developed by Buchwald, have shown high efficacy in coupling challenging substrates. mit.eduorganic-chemistry.org

Base: A base is required to activate the boronic acid for transmetalation. youtube.com Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. rsc.orgmdpi.com

Solvent: The choice of solvent can significantly impact the reaction, with common options including ethers (like 1,4-dioxane), aromatic hydrocarbons (like toluene), and aqueous mixtures. rsc.orgmdpi.com

Recent advancements have led to the development of highly active precatalysts that generate the catalytically active LPd(0) species quickly under mild conditions, which is particularly beneficial for coupling unstable boronic acids that are prone to protodeboronation. nih.gov

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Solvent | Application | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/H₂O | Homocoupling of pyrazole boronic esters | rsc.orgrsc.org |

| XPhos Pd G2 | - | - | - | Coupling with 4-bromo-3,5-dinitro-1H-pyrazole | rsc.org |

| Pd(0)/C | PPh₃ | Na₂CO₃ | DME | Coupling of halopyridines and haloquinolines | sumitomo-chem.co.jp |

| Pd(OAc)₂ | SPhos | KOH | - | Homocoupling of 4-brominated triazoles | nih.gov |

| Pd(TFA)₂ | L9 | - | DCE | Asymmetric addition to 3-methyl-2-cyclohexenone | beilstein-journals.org |

The Suzuki-Miyaura reaction generally exhibits a broad substrate scope, accommodating a wide variety of aryl and heteroaryl halides and boronic acids. organic-chemistry.orgresearchgate.net However, certain limitations and challenges exist.

Aryl and Heteroaryl Halides:

The reactivity of aryl halides follows the order I > Br > Cl. mdpi.com While aryl iodides and bromides are commonly used, the coupling of less reactive aryl chlorides often requires more specialized and active catalytic systems. nih.gov

Heteroaryl halides can also be effectively coupled, though the presence of heteroatoms can sometimes lead to catalyst deactivation. nih.govnih.gov

Boronic Acids:

Electron-rich and electron-deficient arylboronic acids can be used, although electron-withdrawing groups on the boronic acid can slow down the transmetalation step. mdpi.com

A significant limitation for some boronic acids, particularly certain heteroaryl boronic acids, is their propensity to undergo protodeboronation (cleavage of the C-B bond by a proton source) under the reaction conditions. nih.govmdpi.comnih.gov This side reaction reduces the yield of the desired cross-coupled product. mdpi.com Strategies to overcome this include using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can exhibit greater stability. nih.gov

Sterically hindered substrates can also pose a challenge, often requiring more forcing conditions or specifically designed catalysts. rsc.org

In the context of pyrazole-containing compounds, the Suzuki-Miyaura reaction has been successfully employed. For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been coupled with various boronic acids using a XPhos Pd G2 precatalyst. rsc.org

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: libretexts.org

Oxidative Addition: The reaction initiates with the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) complex. This step forms a new diorganopalladium(II) intermediate (Ar-Pd-Ar') and displaces the halide. The exact nature of the transmetalating species (e.g., a borate anion) is a subject of ongoing research. nih.gov

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The presence of dioxygen can lead to the formation of biaryls as byproducts through a competing homocoupling pathway. nih.gov The peroxo complex (η²-O₂)PdL₂, formed from the reaction of dioxygen with the Pd(0) catalyst, can react with the arylboronic acid, ultimately leading to the homocoupled product. nih.govacs.org

Homocoupling reactions, which result in the formation of symmetrical biaryls from two molecules of the same organoboronic acid, can occur as a side reaction in Suzuki-Miyaura couplings or can be the desired transformation under specific conditions. researchgate.netthieme-connect.com

Both palladium and iron catalysts can promote the homocoupling of arylboronic acids.

Palladium-Catalyzed Homocoupling:

The oxidative homocoupling of arylboronic acids is often observed in the presence of a palladium catalyst and an oxidant, such as air (dioxygen). researchgate.netthieme-connect.com The mechanism is believed to involve the formation of a palladium peroxo complex that reacts with the boronic acid. nih.govacs.org

Mild and efficient protocols for the synthesis of symmetrical biaryls have been developed using catalytic amounts of Pd(II) under an air atmosphere. researchgate.net For instance, the homocoupling of pyrazole boronic esters has been achieved using Pd(PPh₃)₄ in the presence of air and water to produce bipyrazoles. rsc.orgrsc.orgrsc.org The presence of fluoride (B91410) ions has also been shown to promote the palladium-catalyzed homocoupling of arylboronic acids and esters in aqueous solvents. thieme-connect.com

Iron-Catalyzed Homocoupling:

Iron catalysts offer a more cost-effective and environmentally benign alternative to palladium for certain transformations. Iron-catalyzed oxidative coupling of arylboronic acids can proceed via a homolytic aromatic substitution mechanism. nih.gov In this process, aryl radicals are generated from the arylboronic acids and an oxidant, such as t-BuOOt-Bu, which then couple to form the symmetrical biaryl. nih.gov

The homocoupling of boronic acid-substituted pyrazoles has been demonstrated using iron nanoparticles as the catalyst in water under microwave conditions. nih.govresearchgate.net The use of iron(III) fluoride (FeF₃·3H₂O) in combination with an N-heterocyclic carbene (NHC) ligand has been shown to suppress unwanted homocoupling in iron-catalyzed cross-coupling reactions, highlighting the importance of the catalyst system in controlling selectivity. organic-chemistry.org

Table 2: Comparison of Catalysts for Homocoupling Reactions

| Catalyst | Typical Conditions | Proposed Mechanism | Application Example | Reference |

|---|---|---|---|---|

| Palladium(II) | Air/O₂, aqueous solvent, room temp. | Involves Pd(0)/Pd(II) cycle with a peroxo intermediate | Synthesis of symmetrical biaryls | researchgate.netthieme-connect.com |

| Pd(PPh₃)₄ | Air, H₂O, Cs₂CO₃, 95 °C | Suzuki-Miyaura type with O₂ as oxidant | Homocoupling of pyrazole boronic esters | rsc.orgrsc.orgnih.gov |

| Iron(III) triflate/1,10-phenanthroline | t-BuOOt-Bu oxidant | Homolytic aromatic substitution via aryl radicals | Oxidative coupling of arylboronic acids | nih.gov |

| Iron nanoparticles | Water, microwave | - | Homocoupling of boronic acid substituted pyrazoles | nih.govresearchgate.net |

Homocoupling Reactions of this compound

Functional Group Transformations of this compound

Fluoro-deboronation is a key transformation that allows for the direct conversion of the boronic acid group into a fluorine atom, providing access to valuable fluorinated pyrazoles. An effective reagent for this transformation is acetyl hypofluorite (B1221730) (AcOF), which can be prepared from diluted fluorine gas. organic-chemistry.orgnih.gov

The reaction involves the electrophilic substitution of the boronic acid group with fluorine. The process is generally fast and efficient, particularly for aryl boronic acids bearing electron-donating groups (EDGs), which undergo clean ipso-substitution. organic-chemistry.orgnih.gov The proposed mechanism involves the complexation of the acetate (B1210297) portion of the AcOF reagent with the boron atom, which facilitates the subsequent delivery of the electrophilic fluorine to the carbon atom, displacing the boronic acid moiety. organic-chemistry.org

The table below outlines the general conditions for this transformation.

| Reagent | Solvent | Conditions | Outcome | Source |

| Acetyl hypofluorite (AcOF) | Typically CH₃CN or freons | Mild conditions, often rapid reaction times | Direct conversion of C-B(OH)₂ to C-F | organic-chemistry.orgnih.gov |

This method avoids the harsh conditions or the need for transition metals often associated with other fluorination techniques.

While this compound already possesses an N-butyl group, understanding the N-alkylation and N-arylation of the pyrazole core is fundamental to the synthesis of the title compound and its analogues. The synthesis typically starts with a pyrazole-4-boronic acid derivative (often protected as a pinacol ester) and introduces the desired N1-substituent.

N-alkylation can be achieved through various methods. A common approach involves reacting the N-H of the pyrazole with an alkyl halide (e.g., 1-bromobutane (B133212) to synthesize the title compound) in the presence of a base such as potassium carbonate in a solvent like DMSO. nih.gov Alternatively, catalytic methods using crystalline aluminosilicates can facilitate the N-alkylation of pyrazoles with alcohols under milder conditions. nih.gov

N-arylation of pyrazoles is often accomplished via copper- or palladium-catalyzed cross-coupling reactions. The Chan-Lam coupling, for example, uses arylboronic acids as the aryl source in the presence of a copper catalyst. olemiss.edu The Buchwald-Hartwig amination provides another route, coupling pyrazoles with aryl halides using a palladium catalyst and a suitable ligand. olemiss.edu These methods allow for the synthesis of a diverse library of N-aryl-pyrazole-4-boronic acids from a common pyrazole boronic acid precursor.

Direct functionalization of the n-butyl side chain of this compound is a challenging transformation for which specific literature examples are not prominent. However, based on the general principles of organic chemistry, several potential reactions could be envisioned, although issues of selectivity would need to be addressed.

The hydrogens on the butyl chain are all sp³-hybridized and generally unreactive. However, the methylene (B1212753) (–CH₂–) group attached directly to the pyrazole nitrogen is in a position analogous to a benzylic position, which could potentially enhance its reactivity towards certain transformations.

Potential, though underexplored, derivatization reactions include:

Free-Radical Halogenation: Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) could potentially introduce a bromine atom onto the butyl chain, likely with low selectivity.

Oxidation: Strong oxidizing agents could, in principle, oxidize the butyl chain, but this would likely be unselective and could also affect the pyrazole ring or the boronic acid group.

It is important to note that these are hypothetical pathways. The pyrazole ring itself contains multiple reactive sites (C3, C5, and the second nitrogen atom), and the boronic acid group is also susceptible to various reactions. Therefore, achieving selective functionalization of the inert butyl side chain without affecting other parts of the molecule would require the development of highly specific catalytic systems. Current research on pyrazole functionalization has largely focused on C-H activation of the pyrazole ring itself rather than its N-alkyl substituents. rsc.org

Tautomeric Equilibrium and Stability Studies of Pyrazole Boronic Acids

Prototropic annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring, leading to two distinct tautomeric forms. nih.gov For a pyrazole substituted at positions 1 and 4, such as this compound, the tautomerism involving the pyrazole ring nitrogens is fixed by the presence of the butyl group at the N1 position. However, the boronic acid group itself can exist in different forms and can influence the electronic distribution within the pyrazole ring.

Theoretical studies, often employing Density Functional Theory (DFT) calculations, have been instrumental in elucidating the factors that govern tautomeric stability in pyrazole derivatives. nih.govrsc.org These studies have established a general principle: the relative stability of pyrazole tautomers is highly dependent on the nature of the substituents. researchgate.net

Influence of Substituents on Tautomeric Equilibrium

Research has shown a clear correlation between the electronic properties of substituents and the preferred tautomeric form. researchgate.netnih.gov

Electron-donating groups (EDGs) , such as -NH2, -OH, and alkyl groups, when attached to the pyrazole ring, tend to stabilize the tautomer where the proton is on the nitrogen atom adjacent to the carbon bearing the substituent (the C3-tautomer in 3(5)-substituted pyrazoles). researchgate.netnih.gov

Electron-withdrawing groups (EWGs) , such as -NO2, -COOH, and -CHO, generally favor the tautomer where the proton is on the nitrogen atom further from the carbon with the substituent (the C5-tautomer in 3(5)-substituted pyrazoles). researchgate.netnih.gov

A study by Jarończyk et al., which utilized ab initio MP2/6-311++G** calculations, systematically investigated these effects. Their findings for a range of substituents are summarized below:

| Substituent Group | Electronic Nature | Favored Tautomer |

| -F, -OH, -NH2 | Strong Electron-Donating | N2-H (C3-tautomer) |

| -CH3, -Cl | Electron-Donating | N2-H (C3-tautomer) |

| -CFO, -COOH, -BH2 | Strong Electron-Withdrawing | N1-H (C5-tautomer) |

| -CHO | Electron-Withdrawing | N1-H (C5-tautomer) |

| This table is generated based on findings for 3(5)-substituted pyrazoles and illustrates the general trend of substituent effects on tautomeric equilibrium. researchgate.net |

Solvent Effects and Intermolecular Interactions

The stability of tautomers is not only an intrinsic property of the molecule but is also significantly influenced by the surrounding environment, particularly the solvent. nih.gov Solvents can interact with the different tautomers in distinct ways, thereby shifting the equilibrium. For instance, polar solvents and the presence of water molecules can lower the energy barrier for proton transfer between the tautomeric forms through the formation of hydrogen bonds. nih.gov In some cases, different tautomers may be favored in the solid state compared to in solution due to packing forces and intermolecular hydrogen bonding networks in the crystal lattice. nih.gov

NMR Spectroscopy and X-ray Crystallography in Tautomerism Studies

Experimental determination of tautomeric forms heavily relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray diffraction. researchgate.netuoa.gr

¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for studying tautomerism in solution. The chemical shifts of the ring atoms, particularly the carbons and nitrogens involved in the tautomeric exchange, provide crucial information about the predominant form. researchgate.netuoa.gr In cases of rapid interconversion, averaged signals are observed, and low-temperature NMR studies may be required to slow down the exchange and observe the individual tautomers. nih.gov

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of the atoms, including the hydrogen atom involved in the tautomerism. researchgate.net

For this compound, detailed NMR and X-ray crystallographic studies would be necessary to definitively establish its tautomeric structure and stability in different phases.

Applications of 1 Butylpyrazole 4 Boronic Acid in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pyrazole-Containing Pharmaceutical Scaffolds

The integration of the 1-butylpyrazole moiety into larger, more complex molecular frameworks is a key strategy in the development of new drug candidates. The presence of the boronic acid group facilitates efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. youtube.com This allows for the strategic incorporation of the pyrazole (B372694) unit into various heterocyclic systems, leading to the generation of novel compounds with potential therapeutic value.

Synthesis of Quinazolinone Derivatives Incorporating Pyrazole Moieties

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govcu.edu.eg The fusion of a pyrazole ring with a quinazolinone nucleus can lead to the development of hybrid molecules with enhanced or novel biological profiles.

One synthetic approach to pyrazolo-fused quinazolinones involves the reaction of 5-aminopyrazole derivatives with 2-halobenzoyl chlorides, followed by cyclization. cu.edu.eg A more versatile method for incorporating the 1-butylpyrazole moiety is through a Suzuki coupling reaction. In this approach, a pre-functionalized quinazolinone bearing a halide (e.g., bromo or iodo) at a desired position can be coupled with 1-butylpyrazole-4-boronic acid in the presence of a palladium catalyst and a base. This strategy allows for the direct and regioselective installation of the 1-butylpyrazole group onto the quinazolinone scaffold.

For instance, a general synthetic route could involve the initial synthesis of a halogenated quinazolinone, which can then undergo a Suzuki-Miyaura coupling with this compound or its corresponding pinacol (B44631) ester. This reaction typically proceeds under mild conditions with good to excellent yields, making it an attractive method for generating libraries of pyrazole-substituted quinazolinones for biological screening. mdpi.comnih.gov

Table 1: Representative Suzuki-Miyaura Coupling for Pyrazole-Quinazolinone Synthesis

| Quinazolinone Precursor | Coupling Partner | Catalyst | Base | Product |

| 2-Bromoquinazolinone | This compound | Pd(PPh₃)₄ | K₂CO₃ | 2-(1-Butyl-1H-pyrazol-4-yl)quinazolinone |

| 6-Iodo-4(3H)-quinazolinone | This compound pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | 6-(1-Butyl-1H-pyrazol-4-yl)-4(3H)-quinazolinone |

Preparation of Bicyclic Pyrazolyl Amines as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is implicated in the development of various cancers. nih.govresearchgate.net Consequently, the development of selective CDK2 inhibitors is a major focus in oncology research. Pyrazole-containing compounds have shown significant promise as CDK2 inhibitors. rsc.org

The synthesis of bicyclic pyrazolyl amines as potential CDK2 inhibitors often utilizes the Suzuki coupling reaction to introduce the pyrazole moiety. nih.gov For example, a common synthetic route involves the reaction of a dihalopyrimidine with a pyrazole boronic acid derivative. Specifically, this compound can be coupled with a 2,4-dichloropyrimidine (B19661) to form a 2-chloro-4-(1-butyl-1H-pyrazol-4-yl)pyrimidine intermediate. Subsequent nucleophilic substitution of the remaining chlorine atom with an appropriate amine yields the desired bicyclic pyrazolyl amine.

This modular approach allows for the rapid generation of a diverse library of compounds by varying the amine component in the final step. The resulting N,4-di(pyrazolyl)pyrimidin-2-amine scaffold has been identified as a potent and selective platform for CDK2 inhibition. nih.gov

Table 2: Synthesis of a Bicyclic Pyrazolyl Amine for CDK2 Inhibition

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Suzuki Coupling | 2,4-Dichloropyrimidine, this compound pinacol ester | PdCl₂(dppf), K₂CO₃, 1,4-dioxane/water | 2-Chloro-4-(1-butyl-1H-pyrazol-4-yl)pyrimidine |

| 2. Amination | 2-Chloro-4-(1-butyl-1H-pyrazol-4-yl)pyrimidine, Aminopyrazole | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane | N-(1H-Pyrazol-4-yl)-4-(1-butyl-1H-pyrazol-4-yl)pyrimidin-2-amine |

Enzyme Inhibition and Ligand Discovery Utilizing this compound Derivatives

The unique electronic and structural features of the this compound scaffold make it an attractive starting point for the design of enzyme inhibitors and receptor ligands. The pyrazole ring can engage in various non-covalent interactions within a protein's active site, while the boronic acid group can form reversible covalent bonds with catalytic residues, such as serine, leading to potent inhibition.

Discovery of ALK2 Inhibitors

Activin receptor-like kinase 2 (ALK2) is a transmembrane serine/threonine kinase that plays a crucial role in bone and muscle development. nih.gov Gain-of-function mutations in the ALK2 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by abnormal bone formation. Therefore, the development of selective ALK2 inhibitors is of significant therapeutic interest.

Pyrazolo[1,5-a]pyrimidines have been identified as a promising scaffold for ALK2 inhibition. nih.gov The design of novel ALK2 inhibitors can be guided by the structure of known ligands. By employing this compound, medicinal chemists can synthesize new pyrazole-containing compounds that can be evaluated for their ability to inhibit ALK2. The butyl group can be systematically modified to explore the hydrophobic pocket of the ATP-binding site, while the pyrazole core can be further functionalized to optimize interactions with key amino acid residues.

Table 3: Key Interactions of Pyrazole-Based Inhibitors with ALK2

| Inhibitor Scaffold | Key Interacting Residues | Type of Interaction |

| Pyrazolo[1,5-a]pyrimidine | Hinge region (e.g., Leu, Val) | Hydrogen bonding |

| Gatekeeper residue | van der Waals interactions | |

| Hydrophobic pocket | Hydrophobic interactions |

Investigation of AmpC Beta-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is a major global health crisis, largely driven by the production of β-lactamase enzymes. AmpC β-lactamases are a class of enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including cephalosporins. nih.gov Boronic acids have been recognized as effective reversible inhibitors of serine β-lactamases, including AmpC. nih.gov

The boronic acid moiety of this compound can mimic the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring, allowing it to bind covalently to the catalytic serine residue in the active site of AmpC. The pyrazole ring and its substituents can be tailored to enhance binding affinity and selectivity by interacting with other residues in the active site. The development of pyrazole-containing boronic acid derivatives as AmpC inhibitors represents a promising strategy to overcome antibiotic resistance.

Table 4: Inhibition of AmpC Beta-Lactamase by Boronic Acid Derivatives

| Boronic Acid Derivative | Target Enzyme | Mechanism of Inhibition |

| Phenylboronic acid derivatives | AmpC β-lactamase | Reversible covalent inhibition of the active site serine |

| Pyrazole-boronic acid derivatives | AmpC β-lactamase | Potential for enhanced binding through additional interactions of the pyrazole ring |

Identification of Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors

Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, vascular development, and auditory function. biorxiv.org The transporter protein Spns2 is responsible for the export of S1P from cells, making it a key player in modulating S1P signaling. nih.gov Inhibition of Spns2 is a novel therapeutic strategy for autoimmune diseases and other inflammatory conditions.

The discovery of Spns2 inhibitors has revealed that molecules with a hydrophobic tail, a central linker, and a polar headgroup are effective. nih.govnih.gov this compound can serve as a versatile scaffold for the synthesis of novel Spns2 inhibitors. The butyl group can act as a hydrophobic tail, and the pyrazole ring can be incorporated into the linker region. The boronic acid itself, or derivatives thereof, could potentially interact with polar residues in the transporter's binding pocket. The modular nature of the known Spns2 inhibitors suggests that incorporating the 1-butylpyrazole moiety could lead to the development of new chemical probes and potential drug candidates targeting this important transporter.

Table 5: Structural Features of Known Spns2 Inhibitors

| Compound Class | Hydrophobic Tail | Linker | Polar Headgroup |

| 2-Aminobenzoxazole derivatives | Alkyl or aryl groups | Benzoxazole | Amine/Ammonium (B1175870) |

| Imidazole-based derivatives | Alkyl chains | Oxadiazole, Imidazole | Imidazolium salt |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a lead compound, in this case, this compound, influence its biological activity. youtube.com Research on various pyrazole and boronic acid derivatives has illuminated key structural features that can be modulated to enhance potency and selectivity. nih.govmdpi.com

The core of SAR for derivatives of this compound would involve systematic modifications at several key positions:

The Pyrazole Ring: The substitution pattern on the pyrazole ring is critical for activity. Studies on other pyrazole-based inhibitors have shown that the size and electronic properties of substituents at positions 3 and 5 can significantly impact potency. acs.orgnih.gov For instance, in a series of pyrazole sulfonamides, a 3,5-dimethyl substitution was found to be crucial for inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), with unsubstituted analogues being inactive. acs.org Similarly, for pyrazole inhibitors of meprin α, a 3,5-diphenyl substitution provided a potent starting point. nih.gov

The N1-Butyl Group: The n-butyl group at the N1 position contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a target's binding pocket. SAR studies would explore varying the length and branching of this alkyl chain. For example, replacing the n-butyl group with smaller (e.g., methyl, ethyl) or larger, more complex groups (e.g., cyclopropyl, benzyl) could modulate binding affinity and pharmacokinetic properties. nih.gov

The Boronic Acid Moiety: The boronic acid at position 4 is the key "warhead" for interacting with many enzyme targets, particularly serine proteases. mdpi.com SAR studies often reveal that removing the boronic acid moiety leads to a significant decrease or complete loss of activity. mdpi.com Furthermore, introducing electron-withdrawing groups onto the pyrazole ring can increase the Lewis acidity of the boron atom, potentially forming more stable covalent complexes with the target and thereby increasing binding affinity. mdpi.com

The following table summarizes general SAR findings for pyrazole derivatives that would inform the design of new analogues based on the this compound scaffold.

| Position of Modification | Type of Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrazole Positions 3 & 5 | Small alkyl groups (e.g., methyl) | Can be essential for activity; increasing lipophilicity can decrease potency in some cases. | acs.org |

| Pyrazole Positions 3 & 5 | Aromatic rings (e.g., phenyl) | Can provide a potent starting point for inhibitor design. | nih.gov |

| N1-substituent | Varying alkyl chain length (e.g., n-propyl vs. n-hexyl) | Smaller steric groups can lead to better inhibitory activity. | nih.gov |

| N1-substituent | Introduction of cyclic groups (e.g., cyclopropyl) | Can decrease potency compared to linear alkyl chains. | nih.gov |

| Position 4 (Boronic Acid) | Removal of the boronic acid group | Typically results in a significant decrease or loss of affinity. | mdpi.com |

Advanced Computational Approaches in Drug Design with this compound

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. researchgate.netmdpi.com For a scaffold like this compound, these methods can predict how derivatives will interact with a biological target, guiding synthetic efforts toward the most promising compounds.

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov In the context of this compound, a medicinal chemist would first create a virtual library of derivatives with diverse substitutions on the pyrazole ring and variations of the N-butyl chain.

Molecular docking is then employed to predict the binding mode and affinity of these virtual compounds within the target's active site. nih.govnih.gov The process involves:

Preparation of the Target: A 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms and optimizing its geometry. mdpi.com

Ligand Preparation: 3D structures of the this compound derivatives are generated and their energies are minimized. mdpi.com

Docking Simulation: A docking program systematically places each ligand into the active site of the target, exploring various orientations and conformations. It then calculates a "docking score" for each pose, which estimates the binding affinity. nih.gov

Compounds with the best docking scores are considered "hits" for further investigation. nih.gov For boronic acids, specialized docking protocols are often required to correctly model the covalent bond that can form between the boron atom and a key residue (e.g., serine) in the active site. nih.gov

| Computational Step | Purpose | Example Output | Reference |

|---|---|---|---|

| Virtual Library Generation | Create a diverse set of candidate molecules based on the lead scaffold. | A database of thousands of virtual this compound derivatives. | nih.gov |

| Molecular Docking | Predict binding pose and rank compounds based on binding affinity. | Docking scores (e.g., -9.2 kcal/mol) and predicted binding poses. | nih.govnih.gov |

| Hit Selection | Identify the most promising candidates for synthesis and biological testing. | A ranked list of compounds with favorable predicted binding. | nih.gov |

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.gov This technique is crucial for assessing the stability of a binding pose predicted by docking. nih.govnih.gov

After docking a promising this compound derivative into its target, an MD simulation is performed. The simulation, often running for tens to hundreds of nanoseconds, solves Newton's equations of motion for every atom in the system (the protein, the ligand, and surrounding water molecules). rsc.org Key analyses include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand's position from its initial docked pose. A stable, low RMSD value over time suggests the binding mode is stable. nih.gov

Interaction Analysis: MD simulations can track specific interactions, like hydrogen bonds, over the course of the simulation, confirming which residues are key for binding. nih.gov

MD simulations can reveal if a docked ligand remains securely in the binding pocket or if it is unstable and diffuses away, thereby validating (or invalidating) the initial docking result. nih.gov

A crucial aspect of computational drug design is predicting the precise three-dimensional arrangement (conformation) of the ligand when it binds to its target, known as the binding mode. nih.gov This understanding is essential for rational drug design.

Docking and MD simulations are the primary tools for this prediction. nih.gov For a this compound derivative, conformational analysis would predict:

The orientation of the pyrazole core within the active site.

The specific hydrophobic pockets occupied by the N-butyl chain.

The key amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. drugdesign.org

The covalent bond formation between the boronic acid and a nucleophilic residue like serine, threonine, or lysine (B10760008) in the enzyme's active site. mdpi.comnih.gov

For example, docking studies of dipeptidyl boronic acid inhibitors of the proteasome showed that the compounds fit well into the β5 subunit active pocket, forming a covalent bond with the active site threonine. nih.gov Similarly, docking of boronate-containing HIV-1 inhibitors revealed key interactions within the non-nucleoside inhibitor binding pocket. mdpi.com This detailed picture of the binding mode allows medicinal chemists to design modifications that strengthen these key interactions, leading to more potent and selective drugs. nih.gov

Applications of 1 Butylpyrazole 4 Boronic Acid in Materials Science

Coordination Chemistry of Pyrazole-Based Ligands

Pyrazole (B372694) and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. researchgate.net The nitrogen atoms of the pyrazole ring can act as donors, leading to the formation of diverse and structurally interesting coordination compounds. researchgate.net

Synthesis of Metal-Organic Frameworks (MOFs) with Bipyrazole Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands, particularly bipyrazoles, have been successfully employed in the synthesis of MOFs. researchgate.net While there are no specific reports on the use of 1-butylpyrazole-4-boronic acid for this purpose, it can be envisioned as a precursor for creating bipyrazole ligands through Suzuki-Miyaura coupling reactions, a common method for forming carbon-carbon bonds where boronic acids are key reactants. acs.org

The general approach to synthesizing pyrazole-based MOFs involves the reaction of a pyrazole-containing ligand with a metal salt under solvothermal conditions. The resulting MOFs can exhibit high porosity and thermal stability, making them suitable for applications in gas storage and separation. For instance, aluminum pyrazole dicarboxylate MOFs have demonstrated exceptional performance in the capture of formaldehyde. researchgate.net

Table 1: Examples of Pyrazole-Based MOFs and their Properties

| MOF Name | Metal Ion | Pyrazole Ligand | Key Properties | Application |

|---|---|---|---|---|

| Al-3.5-PDA (MOF-303) | Aluminum | Pyrazole dicarboxylate | High porosity, water stability | Formaldehyde capture researchgate.net |

| Zn(BPZ) | Zinc | 4,4′-bipyrazole | Broad-spectrum antibacterial activity | Antibacterial materials |

This table presents data for pyrazole-based MOFs to illustrate the potential applications, as direct data for this compound-based MOFs is not available.

Fabrication of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Pyrazole derivatives are effective ligands for the construction of coordination polymers with diverse topologies and functionalities. researchgate.net The coordination can occur through one or both nitrogen atoms of the pyrazole ring.

Although no coordination polymers have been synthesized directly from this compound, the coordination chemistry of related pyrazolylborate derivatives has been studied. bit.edu.cn These studies provide a foundation for predicting how this compound might behave in the presence of metal ions. The boronic acid moiety could either remain as a functional group within the polymer or participate in the coordination or subsequent reactions.

Design of Functional Materials Incorporating 1-Butylpyrazole Moieties

The incorporation of 1-butylpyrazole moieties into materials can impart specific functionalities, such as catalytic activity or selective binding properties.

Catalytic Applications of Metal-Pyrazole Complexes

Metal-pyrazole complexes have shown significant promise in catalysis. The pyrazole ligand can influence the electronic and steric properties of the metal center, thereby tuning its catalytic activity. nih.gov Protic pyrazole complexes, in particular, have been investigated for a variety of chemical transformations where the NH group of the pyrazole plays a crucial role in the catalytic cycle. nih.gov

While catalytic studies on complexes of this compound are yet to be reported, research on other N-substituted pyrazole complexes suggests potential applications in areas such as oxidation reactions and dehydrogenation of formic acid. nih.gov The boronic acid group could also be leveraged to immobilize the catalytic complex on a support material.

Table 2: Catalytic Applications of Protic Pyrazole Complexes

| Metal Complex | Pyrazole Ligand | Reaction Catalyzed | Reference |

|---|---|---|---|

| Iridium(III) complex | 2-(1H-pyrazol-3-yl)pyridine | Hydrogen evolution from formic acid | nih.gov |

This table showcases catalytic applications of related pyrazole complexes to infer the potential of this compound-derived catalysts.

Development of Novel Porous Materials

Boronic acids are known to form porous materials through self-condensation or by acting as building blocks in the formation of covalent organic frameworks (COFs). The ability of boronic acids to form reversible covalent bonds with diols is another avenue for creating responsive porous materials.

Given these properties, this compound could potentially be used to construct novel porous materials. The pyrazole unit could introduce additional functionalities, such as metal-binding sites or hydrogen-bonding capabilities, within the pores. The N-butyl group would likely influence the packing and porosity of the resulting material. While specific examples are not yet available in the literature, the fundamental chemistry of boronic acids and pyrazoles provides a strong rationale for exploring this area.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Butylpyrazole 4 Boronic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-butylpyrazole-4-boronic acid, providing detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR is used to identify the number and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the protons on the pyrazole (B372694) ring and the butyl chain. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the pyrazole ring protons would appear in the aromatic region, while the butyl group protons would be found in the aliphatic region.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the pyrazole and butyl structures.

¹¹B NMR: Given the presence of a boron atom, ¹¹B NMR is a particularly valuable tool. nsf.govnih.gov This technique is highly sensitive to the coordination environment of the boron atom. nsf.gov For this compound, the ¹¹B NMR spectrum would show a characteristic chemical shift for the sp²-hybridized boron of the boronic acid group. nsf.gov This can change significantly if the boronic acid forms a boronate ester, which involves a change to an sp³-hybridized boron, resulting in an upfield shift of the signal. nsf.gov

| Proton | Expected Chemical Shift (δ) ppm |

| Pyrazole C3-H | ~7.5-8.0 |

| Pyrazole C5-H | ~7.5-8.0 |

| N-CH₃ | ~3.8 |

| B(OH)₂ | Broad signal, variable |

Note: This is an illustrative table based on known chemical shifts for similar pyrazole boronic acid structures. Actual values for this compound may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. biorxiv.org

The molecular ion peak (M+) in the mass spectrum corresponds to the mass of the intact molecule. For this compound (C₇H₁₃BN₂O₂), the expected monoisotopic mass would be approximately 168.10 g/mol . A key feature in the mass spectrum of boron-containing compounds is the presence of isotopic peaks due to the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%). nih.gov This results in a characteristic M+ and M+1 peak pattern that confirms the presence of a single boron atom.

Fragmentation Analysis: Upon ionization, the molecule can break apart into smaller, charged fragments. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure. The fragmentation of pyrazoles is well-documented and typically involves the loss of neutral molecules like HCN or N₂. researchgate.net For this compound, expected fragmentation pathways could include:

Loss of the butyl group ([M - C₄H₉]⁺)

Loss of water ([M - H₂O]⁺) from the boronic acid moiety

Cleavage of the pyrazole ring

Below is a table of potential fragments and their corresponding mass-to-charge ratios (m/z) for this compound.

| Fragment Ion | Proposed Structure | Approximate m/z |

| [M]⁺ | [C₇H₁₃BN₂O₂]⁺ | 168 |

| [M - C₄H₉]⁺ | [C₃H₄BN₂O₂]⁺ | 111 |

| [M - H₂O]⁺ | [C₇H₁₁BN₂O]⁺ | 150 |

| [M - B(OH)₂]⁺ | [C₇H₁₂N₂]⁺ | 124 |

Note: The m/z values are based on the major ¹¹B isotope.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis, though challenges with the volatility and stability of boronic acids may necessitate derivatization. chromatographyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly documented, studies on similar molecules like 4-carboxyphenylboronic acid have been conducted. researchgate.net In the solid state, boronic acids often form dimeric or polymeric structures through hydrogen bonding between the boronic acid groups. researchgate.net

A hypothetical crystallographic analysis of this compound would yield the following key parameters:

| Crystallographic Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit in the crystal lattice |

| Z | The number of molecules per unit cell |

| Bond Lengths | e.g., C-N, C-C, C-B, B-O bond distances |

| Bond Angles | e.g., C-N-C, B-C-C angles |

This data is crucial for understanding the solid-state packing and the nature of non-covalent interactions that govern the crystal lattice. Solid-state NMR can also be used in conjunction with X-ray powder diffraction to investigate the structure. uniupo.it

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are indispensable tools for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. chemicalbook.comwaters.com

HPLC for Purity Analysis: Reversed-phase HPLC (RP-HPLC) is commonly used to separate the target compound from impurities. researchgate.net However, the analysis of boronic acids and their esters by RP-HPLC can be challenging due to their potential for on-column hydrolysis. researchgate.netamericanpharmaceuticalreview.com The pinacol (B44631) ester of a boronic acid, for example, can hydrolyze to the corresponding boronic acid and pinacol under typical RP-HPLC conditions. researchgate.net

To overcome this, specific analytical methods are developed. Key considerations for the successful HPLC analysis of boronic acids include:

Column Choice: Using columns with reduced silanol (B1196071) activity, such as an XTerra MS C18, can minimize on-column hydrolysis. researchgate.net

Mobile Phase: The pH of the mobile phase is critical. In some cases, a high pH mobile phase may be required to stabilize the boronic ester. americanpharmaceuticalreview.com Aprotic solvents like acetonitrile (B52724) are often preferred for sample preparation. researchgate.net

Detector: A UV detector is typically used, as the pyrazole ring is a chromophore.

LC-MS for Enhanced Detection and Monitoring: Coupling HPLC with a mass spectrometer (LC-MS) provides an additional layer of confirmation. nih.govresearchgate.net The mass detector can confirm the identity of the peak corresponding to this compound by its mass-to-charge ratio. This is particularly useful for distinguishing it from impurities that may have similar retention times but different molecular weights. LC-MS is also a powerful technique for reaction monitoring, allowing for the simultaneous tracking of starting materials, intermediates, and products over time. researchgate.net

A typical HPLC method development for this compound would involve screening different columns and mobile phase compositions to achieve optimal separation from known and potential impurities.

| Analytical Parameter | Typical Conditions |

| Column | C18 with low silanol activity |

| Mobile Phase A | Water with an additive (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm) and/or MS |

Computational and Theoretical Investigations of 1 Butylpyrazole 4 Boronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-butylpyrazole-4-boronic acid, these methods can elucidate its electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a particularly powerful tool for this purpose, often used to optimize molecular geometry and calculate electronic properties. nih.govelectrochemsci.org

Studies on similar pyrazole (B372694) derivatives and boronic acids routinely employ DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to determine the most stable conformation in the gas phase and in solution. nih.govresearchgate.net These calculations provide insights into key electronic descriptors that govern the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO orbitals is often spread across the pyrazole ring and its substituents, indicating potential sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for intermolecular interactions. asrjetsjournal.org In this compound, the oxygen atoms of the boronic acid group and the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups are regions of positive potential (electron-poor).

Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the frontier orbitals, can quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). derpharmachemica.com

A representative table of calculated electronic properties for a substituted pyrazole boronic acid, based on typical values found in the literature for similar compounds, is presented below.

| Property | Representative Calculated Value | Significance |

| HOMO Energy | -6.150 eV | Electron-donating ability |

| LUMO Energy | -1.032 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.118 eV | Chemical stability and reactivity |

| Dipole Moment (μ) | 6.15 Debye | Polarity and intermolecular interactions |

| Electronegativity (χ) | 3.591 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.559 eV | Resistance to change in electron configuration |

These values are illustrative and based on data from similar pyrazole derivatives. researchgate.netresearchgate.net

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and intermediates that are often difficult to observe experimentally. montclair.edu For this compound, computational studies would likely focus on its participation in common reactions such as Suzuki-Miyaura cross-coupling and Chan-Lam amination, as well as its interactions with biological targets.

Copper-Catalyzed Reactions: The mechanisms of copper-catalyzed reactions involving boronic acids have been a subject of detailed computational investigation. montclair.eduacs.org DFT calculations can be used to map the potential energy surface of a reaction, identifying the most favorable pathway. For instance, in the copper-catalyzed homocoupling of boronic acids, computational studies have elucidated the roles of B-to-Cu and Cu-to-Cu transmetalation steps, highlighting the formation of key intermediates like Cu-(μ-OH)-B complexes. mdpi.com A computational study on the copper-catalyzed trifluoromethylation of aryl boronic acids successfully calculated reaction energy pathways for key steps, including the addition of the trifluoromethyl radical to the copper center and the subsequent transmetalation and reductive elimination. montclair.edumontclair.edu Such studies on this compound would reveal how the pyrazole moiety influences the energetics of these fundamental steps.

Reaction with Diols: Boronic acids are well-known for their ability to form reversible covalent bonds with diols. Computational methods can be used to study the thermodynamics and kinetics of boronate ester formation. mdpi.com Kinetic measurements and computational analysis of the reaction between pyridinium (B92312) boronic acids and D-sorbitol, for example, have clarified the reaction mechanisms in detail, showing a single-step process. imperial.ac.uk

The general approach to studying these reaction mechanisms involves:

Reactant and Product Optimization: Determining the lowest energy structures of all starting materials and products.

Transition State Searching: Locating the saddle points on the potential energy surface that connect reactants, intermediates, and products.

Intermediate Identification: Characterizing any stable species that exist along the reaction pathway.

Energy Profile Construction: Calculating the relative free energies of all species to map out the complete reaction pathway and identify the rate-determining step. montclair.edu

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of new compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, has shown good agreement with experimental data for a wide range of organic molecules, including pyrazole derivatives. researchgate.netnih.gov For organoboron compounds, predicting ¹¹B NMR chemical shifts is particularly valuable. DFT-based methods have been developed and evaluated for their accuracy in predicting ¹¹B chemical shifts for a diverse set of organoboron compounds, with reported accuracies often within 1-2 ppm. imperial.ac.ukworktribe.comacs.orgacs.orguow.edu.au This allows for the confident identification of boron-containing species in solution.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations of vibrational frequencies can assist in the assignment of experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies at the DFT level, a theoretical spectrum can be generated. derpharmachemica.comnih.gov These calculated frequencies are often scaled to better match experimental values. Such analyses have been performed for various pyrazole derivatives, providing detailed assignments of vibrational modes, including the characteristic stretches of the pyrazole ring and its substituents. nih.govderpharmachemica.com

A summary of computational methods for spectroscopic prediction is provided in the table below.

| Spectroscopic Technique | Computational Method | Typical Basis Set | Application |

| NMR | GIAO (Gauge-Independent Atomic Orbital) | 6-311+G(d,p) | Prediction of ¹H, ¹³C, and ¹¹B chemical shifts |

| FT-IR & Raman | DFT Frequency Calculation | B3LYP/6-311++G(d,p) | Assignment of vibrational modes |

| UV-Vis | TD-DFT (Time-Dependent DFT) | CAM-B3LYP/6-311G(d,p) | Prediction of electronic transitions |

Application of Machine Learning in Boronic Acid Chemistry

Machine learning (ML) is rapidly emerging as a powerful tool in chemistry, capable of accelerating discovery and deepening our understanding of chemical systems. In the context of boronic acid chemistry, ML models are being developed for a variety of applications.

Prediction of Reaction Outcomes: One of the most significant applications of ML is the prediction of reaction yields. For Suzuki-Miyaura cross-coupling reactions, which heavily feature boronic acids, ML models have been trained on large datasets of literature-reported reactions to predict the optimal reaction conditions (catalyst, solvent, base) for a given pair of substrates. nih.govacs.org Some models leverage a combination of DFT-derived features and molecular fingerprints to achieve higher accuracy than baseline models. acs.orgnih.gov These predictive tools can reduce the experimental effort required to optimize reaction conditions. acs.orgnih.gov

Design of Novel Molecules: ML is also being used to design new boronic acid derivatives with specific properties. For example, ML models informed by DFT calculations have been used to develop design guidelines for boronic acid-based scavengers that can selectively bind to target sugars. oup.comosaka-u.ac.jpsensusimpact.comosaka-u.ac.jp This approach can navigate vast chemical spaces to identify promising candidates, a task that would be infeasible with traditional deductive search methods. oup.comosaka-u.ac.jpsensusimpact.comosaka-u.ac.jp

Interpretable Machine Learning for Reactivity Understanding: A key challenge in ML is the "black box" nature of many models. To address this, interpretable ML models are being developed to provide insights into the underlying chemical principles driving a reaction. cam.ac.uknih.govopenreview.netacs.orgchemrxiv.org These models can identify which molecular features are most important for a given outcome, helping chemists to understand heterogeneous reactivity and design better experiments. chemrxiv.org For instance, interpretable ML has been used to understand the reaction mechanisms between organic pollutants and oxidative radicals, correlating reactivity with electronic properties like HOMO energy. nih.govacs.org

The table below summarizes some applications of machine learning in boronic acid chemistry.

| Application | Machine Learning Model | Input Features | Predicted Output |

| Suzuki Coupling Yield Prediction | Graph Transformer Neural Networks (GTNNs) | Molecular graphs of substrates, products, and reaction conditions | Reaction yield (classified as high, medium, or no reaction) |

| Design of Sugar Scavengers | DFT-based Machine Learning | Properties of boronic acid derivatives | Binding affinity to target and non-target sugars |

| Understanding Reactivity | Interpretable ML Models | Molecular descriptors (e.g., HOMO energy, number of aromatic rings) | Reaction rate constants |

Future Research Directions for 1 Butylpyrazole 4 Boronic Acid

Sustainable Synthesis of 1-Butylpyrazole-4-boronic Acid

Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing this compound and its analogs. Current synthetic routes often rely on traditional methods that may involve harsh conditions or generate significant waste. The principles of green chemistry offer a roadmap for improvement.

Key research directions include:

Aqueous and One-Pot Syntheses: Exploring one-pot, multicomponent reactions (MCRs) in aqueous media could dramatically improve the efficiency and environmental footprint of pyrazole (B372694) boronic acid synthesis. derpharmachemica.commdpi.com Research into phenylboronic acid-catalyzed four-component reactions for creating pyrano[2,3-c]pyrazole derivatives in water highlights the potential of using boronic acids themselves as catalysts in green methodologies. derpharmachemica.com Future work could adapt these MCR strategies for the direct synthesis of N-alkylated pyrazole-4-boronic acids.

Heterogeneous and Reusable Catalysts: The use of solid-supported, reusable catalysts can simplify product purification and reduce waste. mdpi.com Catalysts like Amberlyst-70 and nano-ZnO have been successfully used for synthesizing pyrazole derivatives and could be investigated for the borylation step. mdpi.com Developing a robust, recyclable catalyst for the C-H borylation of 1-butylpyrazole would be a significant advancement.